molecular formula C16H23NO2 B15065882 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62379-98-0

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B15065882
CAS No.: 62379-98-0
M. Wt: 261.36 g/mol
InChI Key: GGLDSODATJAXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic framework imparts distinct chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione involves several steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic structure.

    Reaction Conditions: These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the spirocyclic core.

    Industrial Production: Industrial methods may involve large-scale cyclization processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.

    Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.

    Pathways Involved: These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1,9-diazaspiro[5.5]undecane and other spirocyclic derivatives.

    Uniqueness: The specific structure of this compound imparts unique chemical properties, such as stability and reactivity, which may differ from other spirocyclic compounds.

Properties

CAS No.

62379-98-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H23NO2/c18-13-11-16(9-5-2-6-10-16)14(15(19)17-13)12-7-3-1-4-8-12/h7,14H,1-6,8-11H2,(H,17,18,19)

InChI Key

GGLDSODATJAXFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)NC(=O)C2C3=CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.